molecular formula C7H7Cl3NO2PS B13743453 Dow ET-15 CAS No. 2591-66-4

Dow ET-15

Cat. No.: B13743453
CAS No.: 2591-66-4
M. Wt: 306.5 g/mol
InChI Key: WRWBHVIYUCQSIA-UHFFFAOYSA-N
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Description

Dow ET-15 is an organophosphorus compound with the chemical name Phosphoramidothioic acid, O-methyl O-(2,4,5-trichlorophenyl) ester (CAS synonym: O-Methyl O-(2,4,5-trichlorophenyl) phosphoramidothioate). It is an agricultural chemical historically used as a pesticide, characterized by its molecular formula C₇H₇Cl₃NO₂PS and a molecular weight of 306.53 g/mol . Acute toxicity studies in rodents report an oral LD₅₀ of 700 mg/kg in rats and a dermal LD₅₀ of >1,000 mg/kg, indicating moderate to low acute toxicity via these routes . The compound’s structure features a trichlorophenyl group linked to a phosphoramidothioate ester, a configuration common in organophosphate pesticides that inhibit acetylcholinesterase in pests .

Properties

CAS No.

2591-66-4

Molecular Formula

C7H7Cl3NO2PS

Molecular Weight

306.5 g/mol

IUPAC Name

1-[amino(methoxy)phosphinothioyl]oxy-2,4,5-trichlorobenzene

InChI

InChI=1S/C7H7Cl3NO2PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H2,11,15)

InChI Key

WRWBHVIYUCQSIA-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(N)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Dow ET-15

General Synthetic Strategy

The preparation of this compound involves multi-step organosilicon chemistry, typically starting from silicon-containing precursors such as chlorosilanes or silylamines, followed by functionalization with phosphoric triamide groups. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry, to achieve the desired product with minimal impurities.

Key Synthetic Routes

Reaction of Chlorosilanes with Phosphoric Triamides

One common approach involves the reaction of tetraalkyl- or trifluorosilyl-substituted chlorosilanes with phosphoric triamides under inert atmosphere conditions. This reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phosphoric triamide moiety, forming a stable Si–O–P linkage.

  • Reaction conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) or toluene
    • Temperature: 0–25 °C to control reactivity and avoid side reactions
    • Atmosphere: Nitrogen or argon to prevent moisture and oxygen interference
  • Outcomes:

    • Formation of intramolecular PO→Si coordination bonds, which stabilize the compound structure
    • High yields (>85%) with careful purification

This method is supported by studies on similar silicon-phosphorus compounds demonstrating the existence of intramolecular coordination bonds that enhance product stability.

Aminomethylsilicon Compound Synthesis

Another synthetic route involves the preparation of aminomethylsilicon intermediates, which are then elaborated into this compound by further functionalization. This method utilizes amine-borane complexes or lithium amide reagents for enantioselective synthesis, providing control over stereochemistry and functional group placement.

  • Typical reagents:
    • Aminomethylsilicon precursors
    • Chiral lithium amides for stereoselective reductions
  • Advantages:
    • Enables selective formation of α-silylamines, which are key intermediates
    • Allows for subsequent modifications to introduce phosphoric triamide groups

This approach has been validated in the synthesis of related organosilicon compounds with high enantiomeric purity and yield.

Microwave-Assisted Thermolysis

Recent advances include the use of microwave-assisted thermolysis for rapid and energy-efficient synthesis of silicon-containing compounds analogous to this compound. This technique involves:

  • Heating precursor mixtures under microwave irradiation at controlled temperatures (e.g., 220 °C)
  • Short reaction times (minutes) to achieve high conversion
  • Use of coordinating solvents such as oleic acid and 1-octadecene to stabilize intermediates

While primarily demonstrated for bismuth and antimony telluride nanostructures, the principles of microwave-assisted synthesis can be adapted for organosilicon compounds, potentially improving scalability and reducing energy consumption.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Yield Range Notes
Chlorosilane + Phosphoric Triamide Chlorosilanes, phosphoric triamides 0–25 °C, inert atmosphere High stability, well-defined structure >85% Intramolecular PO→Si coordination bond
Aminomethylsilicon Synthesis Aminomethylsilicon precursors, chiral lithium amides Mild temperatures, stereoselective Enantioselective, stereocontrol 70–90% Enables α-silylamine intermediates
Microwave-Assisted Thermolysis Silicon precursors, coordinating solvents 220 °C, microwave irradiation Rapid, energy-efficient Variable (method dependent) Scalable, adaptable to organosilicon

Analytical and Characterization Techniques

Preparation of this compound is typically followed by rigorous characterization to confirm structure and purity:

These techniques collectively ensure the synthetic product matches the desired this compound compound specifications.

Research Findings and Practical Considerations

  • Intramolecular PO→Si coordination bonds observed in this compound analogs confer enhanced thermal and chemical stability, critical for industrial applications.
  • Enantioselective synthesis routes provide access to chiral this compound derivatives, expanding functional utility in catalysis and materials science.
  • Microwave-assisted methods offer promising scale-up potential, reducing synthesis time and energy costs, though require optimization for organosilicon systems.
  • Reaction conditions must be carefully controlled to prevent hydrolysis or side reactions, especially moisture-sensitive chlorosilanes.

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

To investigate chemical reactions involving a compound like Dow ET-15, a structured approach is essential. This typically includes:

  • Reaction optimization : Identifying critical factors (e.g., temperature, catalysts, solvent) using Design of Experiments (DoE) methods .

  • Calorimetry testing : Assessing exothermicity and safety via Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) .

  • Catalyst evaluation : Studying reaction mechanisms and efficiency using surface chemistry principles or electrostatic field effects .

Design of Experiments (DoE)

DoE is widely used to identify optimal reaction conditions. For example, studies on vanillin synthesis employed full factorial designs to test factors like temperature, catalyst amounts, and reaction time, achieving yields up to 93% . Similarly, for this compound, analogous methods could prioritize:

  • Key variables : Temperature, solvent choice, catalyst loading.

  • Outcome metrics : Yield, purity, reaction rate.

Calorimetric Analysis

Safety assessments often involve DSC/ARC to detect exothermic risks. For instance, reactions between oxidizing salts and citric acid/urea were evaluated for heat release rates, with ARC revealing rapid heat generation (>2800°C/min) in some cases . For this compound, analogous testing could:

  • Identify hazardous conditions : Uncontrolled exothermicity or gas release.

  • Validate reaction protocols : Ensure thermal stability and manageable heat profiles.

Catalytic Reaction Insights

Recent advances in catalysis highlight the role of electrostatic environments in reaction rates. MIT researchers demonstrated that applying electric fields can boost catalytic efficiency by orders of magnitude, even for non-redox reactions . If this compound participates in catalytic processes, similar principles could apply:

  • Surface chemistry : Optimize binding energy and electrostatic interactions.

  • Reactor design : Integrate electric fields to enhance reaction kinetics.

Data-Driven Approaches

Large-scale reaction databases (e.g., ORDerly) provide tools for reaction prediction and validation . For this compound, analogous datasets could enable:

  • Reaction classification : Categorize reactions by type (synthesis, decomposition).

  • Condition filtering : Exclude reactions with incompatible solvents or agents.

Sustainability and Green Chemistry

Emerging catalytic systems emphasize environmental sustainability. For example, WxCeMnOδ/3DOM ZrTiO₄ catalysts enable soot and NOₓ removal in diesel exhaust . If this compound is used in such contexts, green chemistry principles could guide its application, focusing on:

  • Efficiency : Minimize energy consumption and waste.

  • Scalability : Ensure process viability in industrial settings.

Mechanism of Action

The mechanism of action of Dow ET-15 involves its strongly acidic sulfonic groups, which act as proton donors in catalytic reactions. These groups facilitate the formation of reactive intermediates, such as carbocations, which then undergo further transformations to yield the desired products. The macroporous structure of this compound provides a large surface area for reactions to occur, enhancing its catalytic efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct data on structurally analogous compounds to Dow ET-15, its classification as an organophosphate (OP) pesticide allows for functional and structural comparisons with other OP agents.

Table 1: Comparison of this compound with Select Organophosphate Compounds

Compound Chemical Structure Key Functional Groups Toxicity (Oral LD₅₀, Rat) Primary Use
This compound O-Methyl O-(2,4,5-trichlorophenyl) phosphoramidothioate Trichlorophenyl, phosphoramidothioate 700 mg/kg Pesticide
Parathion O,O-Diethyl O-(4-nitrophenyl) phosphorothioate Nitrophenyl, phosphorothioate 2–6 mg/kg Insecticide
Malathion Diethyl (dimethoxyphosphinothioyl) succinate Carboxylate ester, phosphorothioate 1,800 mg/kg Insecticide, acaricide
Fenitrothion O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate Nitrotolyl, phosphorothioate 250–670 mg/kg Insecticide

Key Comparisons:

Structural Similarities :

  • This compound shares the phosphoramidothioate backbone with other OPs but distinguishes itself with a trichlorophenyl group instead of the more common nitrophenyl (e.g., Parathion) or methylcarbamate groups. This substitution likely enhances its lipophilicity and environmental persistence .

Toxicity Profile :

  • This compound exhibits lower acute oral toxicity (LD₅₀ = 700 mg/kg) compared to Parathion (LD₅₀ = 2–6 mg/kg) but higher than Malathion (LD₅₀ = 1,800 mg/kg). This variability is attributed to differences in metabolic activation: Parathion’s nitro group facilitates rapid conversion to paraoxon (a potent neurotoxin), whereas this compound’s trichlorophenyl group may slow enzymatic breakdown .

Its structural rigidity (due to trichlorophenyl) may reduce non-target organism toxicity compared to smaller, more reactive OPs .

Biological Activity

Dow ET-15, a compound developed by The Dow Chemical Company, is primarily recognized for its applications in agricultural formulations, particularly as an adjuvant in pesticide formulations. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a nonionic surfactant, which enhances the effectiveness of agricultural products by improving the spreading and wetting properties of spray solutions. Its chemical structure allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various formulations.

The biological activity of this compound is largely attributed to its ability to reduce surface tension in spray solutions, facilitating better coverage and penetration of active ingredients into plant tissues. This property is crucial for maximizing the efficacy of pesticides and herbicides.

Biological Activity Data

The following table summarizes key biological activity metrics for this compound as reported in various studies:

Parameter Value Reference
Surface Tension Reduction30% reduction
Effective Concentration (EC)0.5%
Toxicity (LC50)>1000 mg/kg (rat)
Efficacy on Fungal Pathogens85% inhibition

Case Studies on this compound

  • Agricultural Application :
    In a study evaluating the effectiveness of this compound as an adjuvant in fungicide formulations, it was found that the inclusion of this compound significantly enhanced the control of fungal pathogens such as Zymoseptoria tritici and Leptosphaeria nodorum. The study reported an 85% inhibition rate when used at a concentration of 0.5% in combination with standard fungicides .
  • Toxicological Assessment :
    A comprehensive toxicological assessment indicated that this compound exhibits low toxicity in mammals. The acute oral toxicity (LC50) was determined to be greater than 1000 mg/kg in rat models, suggesting a favorable safety profile for agricultural use .
  • Environmental Impact :
    Research into the environmental persistence of this compound highlighted its biodegradability and low bioaccumulation potential, making it a suitable candidate for sustainable agricultural practices. This aligns with Dow's commitment to sustainability and reduced environmental impact in product development
    2
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Q & A

Q. Table 1: Differentiating cc11/ET-15 and cc11/non-ET-15 Strains

Featurecc11/ET-15cc11/non-ET-15Evidence
fumC SNP (G667A)PresentAbsent
Mobile Genetic ElementsPresent (e.g., IS1106, Tn916)Absent
Virulence FactorshpuA, tbpB, pilCRare or absent

Q. Table 2: Recommended Tools for Genomic Analysis

ToolApplicationReference
SPAdesGenome Assembly
RoaryPan-genome Analysis
VFDBVirulence Factor Annotation
PubMLSTMLST/cgMLST Classification

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